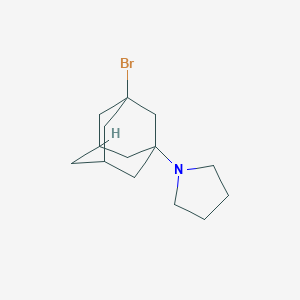

1-(3-Bromo-1-adamantyl)pyrrolidine

Description

Significance of Adamantane (B196018) and Pyrrolidine (B122466) Scaffolds in Medicinal and Synthetic Chemistry

The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, has established itself as a privileged scaffold in medicinal chemistry. nih.gov Its unique three-dimensional structure imparts a high degree of stability and a favorable pharmacokinetic profile to drug candidates. ontosight.ainih.gov The incorporation of an adamantane group can enhance a molecule's metabolic stability and ability to cross the blood-brain barrier, making it a valuable component in the design of drugs targeting the central nervous system. nih.gov Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral (e.g., amantadine (B194251) and rimantadine (B1662185) against Influenza A), antimicrobial, and neuroprotective effects. nih.govontosight.ai

Overview of Halogenated Adamantane Derivatives in Organic Synthesis and Reactivity

The functionalization of the adamantane cage, particularly through halogenation, significantly expands its utility in organic synthesis. researchgate.net Halogenated adamantanes serve as versatile intermediates for the introduction of various functional groups. nih.gov Bromination of adamantane, for instance, typically occurs at the tertiary bridgehead positions, yielding compounds like 1-bromoadamantane (B121549). nih.govrsc.org These bromo-derivatives are susceptible to nucleophilic substitution and elimination reactions, providing a gateway to a diverse array of adamantane-based structures. acs.org

The reactivity of halogenated adamantanes is influenced by the nature of the halogen and the reaction conditions. For example, iodine monochloride has been shown to be a significantly more active halogenating agent for adamantane than bromine. rsc.org The resulting halo-adamantanes can undergo further reactions to introduce amino, hydroxyl, and other functional groups, which are often crucial for biological activity. nih.gov The strategic placement of halogens on the adamantane scaffold allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and potential as a building block in more complex syntheses.

Rationale for Focused Research on 1-(3-Bromo-1-adamantyl)pyrrolidine within Heterocyclic Systems

The specific focus on this compound arises from the synergistic potential of its constituent parts. The compound combines the lipophilic and rigid adamantane core with the versatile pyrrolidine heterocycle, creating a novel molecular entity. The bromine atom at the 3-position of the adamantyl group serves as a key functional handle for further chemical modifications. This allows for the exploration of structure-activity relationships by introducing a variety of substituents at this position.

Scope and Objectives of Current and Future Research on the Chemical Compound

Current and future research on this compound is multifaceted. A primary objective is the development of efficient and scalable synthetic routes to the compound and its derivatives. This includes exploring different methods for the key coupling reaction between the adamantane and pyrrolidine moieties.

A significant portion of the research is dedicated to exploring the chemical reactivity of the bromo-substituent. This involves investigating a range of nucleophilic substitution reactions to introduce diverse functional groups, thereby creating a library of novel adamantane-pyrrolidine derivatives. The resulting compounds can then be screened for a variety of biological activities, building upon the known therapeutic potential of both adamantane and pyrrolidine scaffolds. nih.govnih.gov

Furthermore, computational studies can be employed to understand the conformational preferences and electronic properties of this compound and its derivatives. This theoretical insight can guide the design of new molecules with optimized properties for specific applications. The ultimate goal is to fully elucidate the structure-property-activity relationships of this intriguing class of compounds, paving the way for their potential use in medicinal chemistry and materials science.

Synthetic Pathways to this compound and its Analogs

The synthesis of this compound, a molecule incorporating the rigid, three-dimensional adamantane scaffold, presents unique challenges and opportunities in medicinal and materials chemistry. The strategic introduction of a bromine atom and a pyrrolidine ring onto the adamantane core allows for fine-tuning of the compound's physicochemical properties and further functionalization. This article delves into the synthetic methodologies employed for the preparation of this specific compound and its related analogs, focusing on the functionalization of the adamantane core and the subsequent introduction of the pyrrolidine moiety.

Structure

3D Structure

Properties

Molecular Formula |

C14H22BrN |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

1-(3-bromo-1-adamantyl)pyrrolidine |

InChI |

InChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2 |

InChI Key |

CIVARSFDXZMBQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of the Chemical Compound

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific SCXRD study for 1-(3-Bromo-1-adamantyl)pyrrolidine is not publicly documented, the expected structural features can be inferred from high-resolution studies of related adamantane (B196018) derivatives.

Determination of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound is dictated by the rigid adamantane cage and the more flexible pyrrolidine (B122466) ring. The adamantane moiety, a diamondoid structure, is expected to exhibit its characteristic strain-free, chair-like conformations of the fused cyclohexane (B81311) rings. The C-C bond lengths and C-C-C bond angles within the adamantane core are anticipated to be close to the ideal sp³ values, though minor distortions may occur due to the bulky substituents.

Elucidation of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a crucial role. These include van der Waals forces, which are significant due to the large surface area of the adamantyl group.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. mdpi.com This is a directional interaction where the electrophilic region on the bromine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the lone pair of the nitrogen atom in the pyrrolidine ring. Such interactions can be a significant factor in directing the crystal packing arrangement. mdpi.com

Assignment of Absolute Stereochemistry and Chiral Features

The parent 1-adamantylpyrrolidine structure is achiral. However, the introduction of a bromine atom at the C3 position of the adamantane cage introduces a chiral center. This means that this compound can exist as a pair of enantiomers.

SCXRD analysis of a single crystal grown from a racemic mixture would reveal the presence of both enantiomers in the unit cell, typically in a 1:1 ratio, forming a centrosymmetric crystal structure. If the compound were resolved into its individual enantiomers, SCXRD could be used to determine the absolute stereochemistry by analyzing the anomalous dispersion effects of the bromine atom. This would allow for the unambiguous assignment of the (R) or (S) configuration at the chiral carbon center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR spectra of this compound would provide a wealth of information about its connectivity and environment of the different atoms.

Comprehensive ¹H and ¹³C NMR Spectral Assignments

The ¹H NMR spectrum is expected to show distinct signals for the protons on the adamantane cage and the pyrrolidine ring. The adamantane protons would appear as a set of complex multiplets in the upfield region, characteristic of the rigid cage structure. The chemical shifts of the protons near the bromine atom and the pyrrolidine ring would be influenced by their electron-withdrawing effects. The protons on the pyrrolidine ring would likely show two distinct signals for the α- and β-protons relative to the nitrogen atom.

The ¹³C NMR spectrum would provide a clearer picture of the carbon framework. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. The bridgehead carbons of the adamantane cage would have characteristic chemical shifts. The carbon atom bonded to the bromine (C3) would exhibit a downfield shift due to the halogen's deshielding effect. Similarly, the carbon atom bonded to the nitrogen of the pyrrolidine ring (C1) would also be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Adamantane CH, CH₂ | 1.5 - 2.5 |

| Pyrrolidine α-CH₂ | 2.5 - 3.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Adamantane C1 (C-N) | 60 - 70 |

| Adamantane C3 (C-Br) | 50 - 60 |

| Adamantane CH | 30 - 40 |

| Adamantane CH₂ | 25 - 35 |

| Pyrrolidine α-C | 50 - 60 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign all the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of protons within the adamantane cage and the pyrrolidine ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the connection between the adamantane C1 and the pyrrolidine nitrogen by observing a correlation from the pyrrolidine α-protons to the adamantane C1. It would also help to confirm the position of the bromine atom by observing long-range correlations from protons to the C3 carbon.

Investigation of Dynamic Processes and Conformational Exchange via Variable Temperature NMR

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes that occur on the NMR timescale. In this compound, two primary dynamic processes can be anticipated: the ring puckering of the pyrrolidine moiety and restricted rotation around the C-N bond connecting the adamantyl and pyrrolidine groups.

Similarly, rotation around the C(adamantyl)-N(pyrrolidine) bond may be hindered due to the steric bulk of both groups. VT-NMR could potentially be used to determine the rotational barrier. As the temperature is lowered, the rotation would slow, and if the barrier is high enough, distinct sets of signals for the different rotamers might be observed.

Table 1: Hypothetical Variable Temperature 1H NMR Data for Pyrrolidine Protons in this compound

| Temperature (K) | Chemical Shift (ppm) for Pyrrolidine Protons | Appearance |

| 298 | 2.85 (br s, 4H), 1.90 (br s, 4H) | Broad singlets |

| 250 | 2.70-3.00 (br m, 4H), 1.80-2.00 (br m, 4H) | Significant broadening (coalescence) |

| 200 | 2.65 (m, 2H), 3.05 (m, 2H), 1.75 (m, 2H), 2.05 (m, 2H) | Resolved multiplets for inequivalent protons |

Note: This table is illustrative and based on expected behavior for sterically hindered amines.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, the molecular formula is C14H22BrN. The presence of bromine is a key isotopic signature, as it has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, separated by two mass units.

HRMS would be able to confirm the elemental composition by matching the experimentally determined exact mass with the theoretically calculated mass.

Table 2: Theoretical and Hypothetical HRMS Data for this compound

| Species | Elemental Composition | Calculated Exact Mass | Hypothetical Measured Exact Mass |

| [M]+ | C14H2279BrN | 283.0986 | 283.0988 |

| [M+2]+ | C14H2281BrN | 285.0966 | 285.0969 |

Electron Ionization (EI) mass spectrometry typically induces extensive fragmentation of the molecular ion. The analysis of these fragments provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of adamantanes and amines. miamioh.edulibretexts.orglibretexts.org

Loss of the Bromine Atom: A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond. This would result in a fragment at m/z 204, corresponding to the [M-Br]+ ion.

Alpha-Cleavage: Amines are well-known to undergo alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com In this molecule, cleavage of the adamantyl-nitrogen bond can occur. This would lead to the formation of a stable pyrrolidinium (B1226570) ion or a bromoadamantyl cation. The most prominent fragmentation is expected to be the loss of the largest alkyl radical, which is the adamantyl group. Cleavage of the bond between the nitrogen and the adamantane cage would likely lead to a base peak corresponding to the pyrrolidinyl cation fragment.

Fragmentation of the Adamantane Cage: The adamantyl cation itself is relatively stable, but can undergo further fragmentation, leading to a series of characteristic peaks at m/z values of 135, 93, 79, and 67, corresponding to the loss of ethylene (B1197577) and other small hydrocarbon fragments. wikipedia.orgresearchgate.net

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 283/285 | [C14H22BrN]+• | Molecular Ion |

| 204 | [C14H22N]+ | Loss of •Br |

| 135 | [C10H15]+ | Adamantyl cation |

| 93 | [C7H9]+ | Fragmentation of adamantyl cage |

| 70 | [C4H8N]+ | Pyrrolidinium cation from alpha-cleavage |

Vibrational Spectroscopy (FTIR, Raman)

The FTIR and Raman spectra of this compound would be dominated by the vibrational modes of the adamantane skeleton and the pyrrolidine ring.

C-H Stretching: The adamantane and pyrrolidine moieties will show strong C-H stretching vibrations in the region of 2850-3000 cm-1. nih.gov

C-N Stretching: The C-N stretching vibration of the tertiary amine is expected to appear in the range of 1020-1250 cm-1. This peak might be weak in the FTIR spectrum but more prominent in the Raman spectrum.

C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the FTIR spectrum, usually between 500 and 600 cm-1.

Adamantane Skeleton Vibrations: The adamantane cage has a series of characteristic bending and rocking vibrations that produce a complex but recognizable fingerprint in the region below 1500 cm-1. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Assignment | Technique |

| 2920, 2850 | C-H stretching (adamantyl & pyrrolidinyl) | FTIR, Raman |

| 1450 | CH2 scissoring | FTIR, Raman |

| 1100 | C-N stretching | Raman |

| 970, 750 | Adamantane cage vibrations | FTIR, Raman |

| 550 | C-Br stretching | FTIR |

Note: This table is illustrative and based on typical frequency ranges for the respective functional groups.

To make unambiguous assignments of the observed vibrational bands, experimental spectra are often compared with theoretically computed spectra. Quantum chemical calculations, using methods such as Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. researchgate.net

For this compound, a DFT calculation (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be performed on the optimized geometry of the molecule. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, allowing for a more accurate comparison with the experimental data. researchgate.net This correlation allows for a detailed assignment of not just the prominent functional group vibrations but also the complex fingerprint vibrations, leading to a more complete understanding of the molecule's vibrational properties. nih.gov

Computational Chemistry and Theoretical Investigations of 1 3 Bromo 1 Adamantyl Pyrrolidine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a molecule like 1-(3-Bromo-1-adamantyl)pyrrolidine, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest total energy is found.

Based on studies of adamantane (B196018) and its derivatives, the adamantane cage is a rigid and nearly stress-free structure. researchgate.net The carbon-carbon bond lengths within the adamantane core are expected to be approximately 1.54 Å, very similar to those in diamond. researchgate.net The introduction of a bromine atom at a tertiary position (C3) and a pyrrolidine (B122466) ring at a bridgehead position (C1) will induce minor distortions in the adamantane cage. The C-Br bond length is anticipated to be around 1.95-2.00 Å. The C-N bond connecting the adamantane and pyrrolidine moieties would likely be in the range of 1.47-1.49 Å. The pyrrolidine ring itself is not planar and typically adopts an envelope or twisted conformation to relieve steric strain. rsc.orgnih.gov

The electronic structure of the molecule would be significantly influenced by the electronegative bromine atom and the nitrogen atom of the pyrrolidine ring. These heteroatoms introduce polarity into the otherwise nonpolar adamantane cage.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Basis from Analogous Compounds |

| Adamantane C-C Bond Length | ~1.54 Å | X-ray crystallography of adamantane researchgate.net |

| Adamantane C-H Bond Length | ~1.11 Å | X-ray crystallography of adamantane researchgate.net |

| C-Br Bond Length | ~1.97 Å | DFT calculations on bromoalkanes |

| C-N Bond Length | ~1.48 Å | DFT calculations on N-alkylpyrrolidines |

Note: These are predicted values and would be precisely determined by a specific DFT calculation (e.g., using a functional like B3LYP with a basis set such as 6-31G or larger).*

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. ossila.com

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen atom and the bromine atom, as these are the most electron-rich regions with lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the adamantane cage, particularly along the C-Br and C-N bonds, which represent regions of higher electron affinity.

Substituents on the adamantane cage are known to significantly alter the HOMO-LUMO gap. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller HOMO-LUMO gap and increased reactivity. In our target molecule, the pyrrolidine group acts as an electron-donating group, while the bromine atom has both electron-withdrawing inductive effects and electron-donating resonance effects. The interplay of these substituents will determine the precise energies of the FMOs.

Table 2: Representative HOMO-LUMO Energies for Adamantane and a Substituted Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Adamantane | -7.44 | 1.00 | 8.44 |

| 2-Boraadamantane | -7.10 | -0.50 | 6.60 |

Data adapted from theoretical studies on adamantane derivatives. researchgate.net The values for this compound would require specific calculation but are expected to fall within a similar range, likely with a smaller gap than unsubstituted adamantane due to the presence of heteroatoms.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. dergipark.org.tr

For this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen and bromine atoms, corresponding to their lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms, particularly those attached to carbons adjacent to the nitrogen and bromine atoms, making them potential sites for nucleophilic interaction. The adamantane cage itself would exhibit a relatively neutral potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. For adamantane, the high symmetry of the molecule results in simple NMR spectra with two signals for the two types of protons and carbons. wikipedia.org In this compound, the symmetry is broken, and a more complex spectrum is expected. DFT calculations can predict the chemical shifts of each unique carbon and proton, taking into account the electronic effects of the bromine and pyrrolidine substituents. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) and the inclusion of solvent effects. comporgchem.com

Vibrational Frequencies: DFT can also calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies can be compared with experimental IR spectra to confirm the presence of specific functional groups. For our target molecule, characteristic vibrational modes would include C-H stretching and bending of the adamantane and pyrrolidine rings, C-N stretching, and C-Br stretching.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Landscape Exploration and Stability Analysis

While the adamantane cage is rigid, the pyrrolidine ring is flexible and can adopt different puckered conformations. rsc.orgnih.gov Furthermore, the bond connecting the pyrrolidine ring to the adamantane cage allows for rotation. MD simulations can explore the different possible conformations (rotamers and ring puckers) of this compound and determine their relative stabilities.

By simulating the molecule over a period of time (from nanoseconds to microseconds), an MD trajectory is generated. Analysis of this trajectory can reveal the preferred conformations and the energy barriers between them. For instance, MD simulations of adamantane derivatives in a lipid bilayer have shown that they tend to reside in the interfacial region of the membrane, adopting specific orientations. nih.gov A similar approach for this compound could provide valuable information about its behavior in a biological-like environment, highlighting the stable conformations and intermolecular interactions that govern its properties. The bulky and lipophilic adamantane group, combined with the polar pyrrolidine and bromo substituents, would likely lead to complex and interesting conformational behavior and interactions.

Solvent Effects on Molecular Conformation and Dynamics

There is currently no published research detailing the influence of different solvents on the three-dimensional structure and molecular dynamics of this compound. Computational studies on other adamantane derivatives have shown that solvent polarity can impact their conformational preferences and solubility. For instance, studies on adamantane-thione derivatives have indicated that solvation can lead to changes in their electronic absorption spectra. nih.govmdpi.comksu.edu.sa However, without specific calculations for this compound, it is impossible to determine how its pyrrolidine and bromo substituents would interact with various solvent environments to affect its conformational equilibrium.

In Silico Prediction of Reactivity and Mechanistic Pathways

Detailed in silico predictions regarding the reactivity of this compound are not available in the scientific literature.

Computational Assessment of Reaction Energetics and Transition States

No computational studies have been found that assess the energetics of potential reactions involving this compound or the structures of the transition states involved. Such studies are crucial for understanding the mechanisms of its potential chemical transformations.

Evaluation of Substituent Effects on Chemical Reactivity

While the effects of substituents on the reactivity of the adamantane core are a subject of general interest in organic chemistry, a specific computational evaluation of the combined influence of the 3-bromo and 1-pyrrolidinyl groups on the reactivity of the adamantane cage has not been reported. The steric and electronic properties of these substituents are expected to play a significant role in directing any chemical reactions.

Molecular Docking Studies

There are no published molecular docking studies specifically investigating the interactions of this compound with any macromolecular targets.

Prediction of Binding Modes and Interactions with Macromolecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a powerful tool for predicting how a molecule might bind to a protein's active site. Numerous studies have employed this technique to investigate other adamantane derivatives as potential inhibitors for various enzymes and receptors. nih.govresearchgate.net For example, adamantane-based compounds have been designed and evaluated as sigma-2 receptor ligands. nih.gov However, in the absence of such studies for this compound, its potential binding modes and macromolecular targets remain unknown.

Analysis of Ligand-Binding Site Interactions and Key Residues

Consequently, without any predictive binding data, there is no information available on the specific amino acid residues that might be involved in forming key interactions with this compound within a protein's binding pocket.

Chemical Reactivity and Transformations of 1 3 Bromo 1 Adamantyl Pyrrolidine

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C1 bridgehead position of the adamantane (B196018) core is the primary site for synthetic modification through nucleophilic substitution. The nature of the adamantyl cage significantly influences the kinetics and mechanism of these reactions.

Kinetics and Stereoselectivity of Bromine Replacement

The substitution of the bromine atom on the 1-(3-bromo-1-adamantyl)pyrrolidine backbone proceeds through a nucleophilic substitution mechanism. Due to the tertiary nature of the bridgehead carbon to which the bromine is attached, the reaction mechanism is predominantly of the SN1 type. chemicalnote.comlibretexts.org This involves the formation of a relatively stable tertiary carbocation as an intermediate. chemicalnote.com The rate of an SN1 reaction is dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration, following first-order kinetics. chemicalnote.com

The adamantane structure sterically hinders backside attack, which is a requirement for the SN2 mechanism. libretexts.orgdoubtnut.com Therefore, SN2 reactions are highly unlikely at the bridgehead position of an adamantane cage. The stereochemistry of the SN1 reaction at an achiral center like the C1 of adamantane does not result in inversion or retention of configuration in the same way as it would at a chiral center. However, the planar nature of the carbocation intermediate allows the incoming nucleophile to attack from either face, although in the case of a substituted adamantane, the steric bulk of the existing substituents can influence the trajectory of the nucleophile.

Introduction of Diverse Functional Groups through Substitution

The stable adamantyl cation intermediate readily reacts with a wide array of nucleophiles, allowing for the introduction of diverse functional groups at the C1 position. This versatility makes this compound a valuable intermediate for the synthesis of various adamantane derivatives. researchgate.net For instance, hydrolysis can introduce a hydroxyl group, leading to the corresponding alcohol. wikipedia.org Reactions with amines or phenols can form new carbon-nitrogen or carbon-oxygen bonds, respectively. wikipedia.orgnih.gov

Below is a table summarizing representative nucleophilic substitution reactions on 1-bromoadamantane (B121549), which serves as a model for the reactivity of this compound.

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Hydroxide | H2O | Alcohol | wikipedia.org |

| Phenoxide | Phenol | Aryl ether | wikipedia.org |

| Amine | R-NH2 | Amine | nih.gov |

| Cyanide | NaCN | Nitrile | |

| Thiolate | R-SH | Thioether |

Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound offers another avenue for chemical modification, primarily through reactions at the nitrogen atom and, less commonly, at the carbon atoms of the ring.

N-Functionalization: Alkylation, Acylation, and Amidation Reactions

The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo a variety of functionalization reactions.

Alkylation: The nitrogen can be alkylated using alkyl halides. researchgate.netorganic-chemistry.org This reaction can lead to the formation of a quaternary ammonium (B1175870) salt, particularly if the alkylating agent is not sterically hindered. researchgate.net The use of a base such as potassium carbonate is often employed to facilitate the reaction. researchgate.netcore.ac.uk

Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acyl chlorides or anhydrides to form the corresponding amides. researchgate.netreddit.com This reaction is often catalyzed by a non-nucleophilic base like triethylamine (B128534) or can be promoted by deprotonation with a strong base like sodium hydride. researchgate.netreddit.com Palladium-catalyzed methods for the acylation of pyrrolidine have also been developed. liv.ac.uknih.gov

Amidation: While less common for a secondary amine like pyrrolidine, reactions that result in an amido-like structure can be considered.

The table below provides examples of N-functionalization reactions for pyrrolidine derivatives.

| Reaction Type | Reagent | Conditions | Product | Reference |

| Alkylation | Alkyl Halide | K2CO3, Acetone | N-Alkylpyrrolidinium Halide | researchgate.netcore.ac.uk |

| Acylation | Acyl Chloride | Triethylamine | N-Acylpyrrolidine | reddit.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | NaBH4, Acidic Medium | N-Alkylpyrrolidine | thieme-connect.com |

Regioselective Functionalization at Other Pyrrolidine Ring Positions

Functionalization of the carbon atoms of the pyrrolidine ring is more challenging due to their lower reactivity compared to the nitrogen atom. However, methods for the regioselective functionalization of pyrrolidines have been developed. One common strategy involves the deprotonation of a C-H bond adjacent to the nitrogen (the α-position) using a strong base, followed by reaction with an electrophile. acs.org This allows for the introduction of substituents at the α-carbon. The functionalization at other positions (β- or γ-carbons) is less straightforward and often requires more complex synthetic strategies, such as ring-opening and closing sequences or the use of directing groups. nih.govrsc.orgnih.gov

Adamantane Cage Transformations Induced by the Pyrrolidine Moiety

The rigid adamantane cage is generally stable and resistant to rearrangements under typical reaction conditions. However, under certain circumstances, such as solvolysis or in the presence of strong Lewis acids, rearrangements of the adamantane framework can occur. rsc.orgacs.org These rearrangements often proceed through cationic intermediates and are driven by the relief of strain to form more stable carbocationic species. nih.govnih.gov

In the context of this compound, the pyrrolidine substituent could potentially influence such rearrangements. For instance, the nitrogen atom could participate in neighboring group participation, stabilizing a cationic intermediate and directing the outcome of a rearrangement. However, specific studies detailing adamantane cage transformations directly induced by the pyrrolidine moiety on this particular compound are not widely reported in the literature. The reactivity is generally dominated by the substitution at the bromine position and functionalization of the pyrrolidine nitrogen.

Rearrangement Reactions of Adamantane Scaffolds

The adamantane skeleton is renowned for its thermodynamic stability, yet its derivatives can undergo a variety of fascinating rearrangement reactions, typically initiated by the formation of a carbocation. researchgate.net These rearrangements are driven by the release of strain and the formation of the highly stable tertiary 1-adamantyl cation. nih.gov

A key rearrangement is the isomerization of a 2-adamantyl cation to the more stable 1-adamantyl cation. rsc.orgrsc.org This process is not a simple intramolecular hydride shift, which is geometrically disfavored, but rather occurs through a more complex mechanism. nih.govrsc.org Studies in strong acids like sulfuric acid indicate that the rapid rearrangement involves an intermolecular hydride transfer, where another adamantane molecule acts as the hydride donor. rsc.orgrsc.org A slower, alternative mechanism involves the reversible ring-opening of the adamantane skeleton itself. rsc.org

Beyond the interconversion of 1- and 2-substituted isomers, adamantanes can also undergo ring expansion reactions. Under certain conditions, such as solvolysis of derivatives like 1-adamantylcarbinyl tosylate, the adamantane cage can rearrange to the larger homoadamantane (B8616219) system. researchgate.netacs.org These transformations underscore the dynamic nature of the seemingly rigid adamantane framework when subjected to conditions that favor carbocation formation.

Table 1: Summary of Key Rearrangement Reactions of Adamantane Scaffolds

| Reaction Type | Description | Driving Force | Typical Conditions |

|---|---|---|---|

| 1-yl ↔ 2-yl Cation Isomerization | Interconversion between the bridgehead (1-yl) and bridge (2-yl) carbocations. rsc.orgrsc.org | Greater stability of the tertiary 1-adamantyl cation. nih.gov | Concentrated sulfuric acid. rsc.org |

| Adamantane → Homoadamantane | Ring expansion of the adamantane cage to a larger diamondoid structure. researchgate.net | Strain release and formation of stable carbocation intermediates. | Solvolysis of specific precursors. acs.org |

Influence of Pyrrolidine on Bridgehead Reactivity

The pyrrolidine group, attached to the C1 bridgehead position of the adamantane core, exerts a significant electronic influence on the molecule's reactivity. Nitrogen-containing substituents can tune the electronic properties of the adamantane cage. nih.govmdpi.com The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making the group electron-donating. This electronic effect is transmitted through the sigma-bond framework of the cage.

This donation of electron density affects the reactivity of the other bridgehead positions, particularly the C3 position bearing the bromine atom. The reactivity of the C-Br bond in 1-bromoadamantane derivatives is often characterized by the formation of a bridgehead carbocation in SN1-type reactions. The electron-donating pyrrolidine group at C1 would destabilize a developing positive charge at the C3 position through an inductive field effect, thereby decreasing the rate of carbocation formation at that site compared to unsubstituted 1-bromoadamantane.

Catalyst-Mediated Chemical Transformations

Catalysts can unlock new reaction pathways for adamantane derivatives, enabling transformations that are difficult to achieve under thermal or stoichiometric conditions. This is particularly relevant for functionalizing the robust C-Br bond.

Cross-Coupling Reactions Involving the Adamantyl Bromide

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org These reactions typically involve an organohalide, an organoboron reagent, and a palladium catalyst in the presence of a base. libretexts.orgyoutube.com

While highly effective for aryl and vinyl halides, the use of bulky, tertiary alkyl halides like 1-bromoadamantane derivatives presents a challenge. The oxidative addition step, where the C-Br bond adds to the palladium(0) catalyst, can be slow for sp³-hybridized carbons. However, successful cross-coupling reactions with 1-bromoadamantane have been reported, demonstrating the feasibility of this approach. The success of such reactions often depends on the careful selection of ligands, bases, and reaction conditions to promote the desired catalytic cycle. libretexts.orgnih.gov

For this compound, a Suzuki-Miyaura coupling would theoretically allow for the introduction of an aryl, vinyl, or alkyl group at the C3 position, replacing the bromine atom. The reaction would likely require a specialized palladium catalyst system designed for activating alkyl halides.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Alkyl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Forms the active Pd(0) species that initiates the catalytic cycle. libretexts.org |

| Ligand | Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Organoboron Reagent | Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) | Acts as the source of the nucleophilic carbon group to be coupled. youtube.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, TlOH | Activates the organoboron reagent for the transmetalation step. libretexts.org |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

Note: Specific data for the cross-coupling of this compound is not extensively documented in the reviewed literature. The conditions are based on general protocols for challenging alkyl bromides.

Selective Reductions and Oxidations of the Chemical Compound

The structure of this compound offers several sites for selective redox reactions. The primary locations for such transformations are the carbon-bromine bond, the tertiary C-H bonds on the adamantane bridgeheads, and the pyrrolidine nitrogen.

Selective Reduction: The most probable site for reduction is the carbon-bromine bond at the C3 position. This transformation would yield 1-(1-adamantyl)pyrrolidine. Such reductions can often be achieved using radical chemistry, for example, with tributyltin hydride and a radical initiator like AIBN, or via dissolving metal reductions.

Selective Oxidation: There are multiple potential sites for oxidation:

Pyrrolidine Nitrogen: The lone pair on the pyrrolidine nitrogen makes it susceptible to oxidation, which could lead to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.

Adamantane C-H Bonds: The tertiary C-H bonds at the unoccupied bridgehead positions (C5 and C7) are known to be reactive sites for oxidation. rsc.org Reagents like those used for nitroxylation (e.g., nitric acid in acetic anhydride) or hydroxylation can selectively functionalize these positions, although the directing influence of the existing substituents would play a crucial role. researchgate.net The pyrrolidine group at C1 and the bromine at C3 would electronically influence the regioselectivity of such an oxidation.

The chemical reactivity of the pyrrolidinone ring system, a close relative of pyrrolidine, has been evaluated in various reactions, indicating the potential for the pyrrolidine moiety to participate in side reactions depending on the conditions employed. researchgate.net

Table 3: Potential Selective Redox Reactions for this compound

| Reaction Type | Target Site | Potential Reagent(s) | Expected Product |

|---|---|---|---|

| Reduction | C3-Br Bond | Bu₃SnH, AIBN; Na/NH₃ | 1-(1-Adamantyl)pyrrolidine |

| Oxidation | Pyrrolidine Nitrogen | m-CPBA, H₂O₂ | This compound N-oxide |

| Oxidation | Bridgehead C-H | CrO₃, HNO₃/Ac₂O | 3-Bromo-5-hydroxy-1-(1-adamantyl)pyrrolidine |

Mechanistic Investigations of Biological Activities in in Vitro and Non Human Systems

Receptor Ligand Binding and Functional Modulation Studies

There is no available research in the public domain detailing the binding, affinity, or functional modulation effects of 1-(3-Bromo-1-adamantyl)pyrrolidine on the following receptors.

Information on the potential Histamine H3 receptor antagonist activity of this compound is not available in the scientific literature. Binding affinities (Ki), functional assay results (e.g., EC50 or IC50 values), and mechanistic details of its interaction with the H3 receptor have not been reported.

There are no published studies that have evaluated this compound for its binding affinity or functional activity as an agonist at Cannabinoid receptors CB1 and CB2. Therefore, data on its receptor binding constants (Ki) and efficacy as an agonist are not available.

CCR5 Receptor Antagonism: Stereochemical Requirements and Binding Affinity

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV into host cells, making it a significant target for antiviral drug development. nih.govresearchgate.net The antagonism of this receptor by small molecules can effectively block viral entry. researchgate.netfrontiersin.org Studies on a series of 1,3,4-trisubstituted pyrrolidines have revealed that both the regiochemistry and the absolute stereochemistry of the pyrrolidine (B122466) core are crucial for potent CCR5 receptor binding. researchgate.netnih.gov

Investigations into these pyrrolidine derivatives demonstrated that specific stereoisomers exhibit significantly higher affinity for the CCR5 receptor. nih.gov The precise three-dimensional arrangement of the substituents on the pyrrolidine ring dictates the molecule's ability to fit into the receptor's binding pocket and displace the natural chemokine ligands like macrophage inflammatory protein 1α (MIP-1α). nih.govnih.gov This stereochemical dependence highlights the highly specific nature of the interaction between the antagonist and the receptor. While direct binding data for this compound is not extensively detailed in the reviewed literature, the principles derived from its analogues underscore the importance of the adamantyl group's rigid, three-dimensional structure in orienting the pyrrolidine moiety for optimal receptor engagement. Further optimization of related pyrrolidine scaffolds has led to the discovery of potent antagonists with nanomolar affinity. nih.govnih.gov

| Feature | Requirement for CCR5 Antagonism | Source(s) |

| Scaffold | 1,3,4-Trisubstituted Pyrrolidine | researchgate.netnih.govnih.gov |

| Stereochemistry | Absolute stereochemistry is critical for activity | nih.gov |

| Binding | Displaces [125I]-MIP-1α from CCR5 | nih.gov |

| Outcome | Inhibition of R5 HIV strain entry | researchgate.net |

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies on Analogues

Structure-activity relationship (SAR) studies on analogues of this compound have been instrumental in defining the key pharmacophoric features required for activity against various biological targets. For CCR5 antagonists, a three-dimensional pharmacophore model was developed based on a diverse set of pyrrolidine-based inhibitors. researchgate.net This model helps in understanding how different structural motifs contribute to binding affinity and functional antagonism.

Key findings from SAR studies on related CCR5 antagonists include:

N-Substituents: Modifications to the nitrogen atom of the pyrrolidine ring, such as the formation of urea (B33335) and amide bonds, have led to the development of potent analogues with reduced toxicity. nih.gov

Piperidine (B6355638) Side Chain: The introduction of fused heterocycles at the 4-position of a piperidine side chain attached to the pyrrolidine core can enhance both antiviral activity and pharmacokinetic properties. nih.gov

Central Phenyl Ring: In related guanylhydrazone derivatives that act as CCR5 antagonists, substitution at the 5-position of a central phenyl ring was found to be critical for potency. nih.gov

For other targets, like the sigma (σ) receptors, SAR studies of adamantane (B196018) phenylalkylamines have shown that the nature and length of the alkyl chain and the substitution pattern on the phenyl ring significantly influence binding affinity and antiproliferative activity. nih.gov These studies collectively demonstrate that the adamantane group often serves as a lipophilic anchor, while the pyrrolidine and other linked moieties provide the specific interactions necessary for receptor recognition and modulation. researchgate.net

The adamantane and pyrrolidine moieties each play distinct and crucial roles in how these molecules interact with biological receptors and enzymes.

The adamantane moiety is a rigid, bulky, and highly lipophilic hydrocarbon cage. mdpi.commdpi.com Its primary roles in drug-receptor interactions are:

Structural Scaffold: Its rigid, three-dimensional structure acts as a scaffold, pre-organizing the pharmacophoric groups into a conformationally restricted arrangement. nih.govpublish.csiro.au This precise positioning can reduce the entropic penalty upon binding to a target, thereby increasing binding affinity. nih.gov

Unique Contribution to Activity: In some cases, the adamantane ring itself makes a unique contribution to biological activity that cannot be replicated by other lipophilic groups, suggesting a specific and favorable interaction with the target protein. nih.gov

The pyrrolidine moiety , a five-membered nitrogen-containing heterocycle, provides key interaction points:

Basic Nitrogen Center: The nitrogen atom can be protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate) in the binding sites of receptors like the M2 ion channel or CCR5. nih.govnih.gov

Stereochemical Definition: As seen in CCR5 antagonists, the stereocenters on the pyrrolidine ring allow for precise three-dimensional orientation of substituents, which is essential for selective and high-affinity binding. researchgate.netnih.gov

Versatile Substitution: The pyrrolidine ring serves as a versatile platform for chemical modification, allowing for the attachment of various side chains to explore and optimize interactions with different regions of a target's binding site. nih.govnih.gov

Together, the lipophilic, space-filling adamantane cage and the interactive, stereochemically defined pyrrolidine ring create a powerful combination for designing molecules that can effectively target specific receptor and enzyme sites. researchgate.netnih.gov

In Vitro Studies on Antiviral and Antimicrobial Mechanisms

Adamantane derivatives, such as amantadine (B194251), are well-known for their antiviral activity against the influenza A virus, which they achieve by targeting the matrix-2 (M2) protein. nih.govnih.gov The M2 protein is a homotetrameric proton channel embedded in the viral envelope. nih.gov This channel is activated by the low pH of endosomes after the virus enters a host cell. The influx of protons through the M2 channel into the virion is a crucial step that facilitates the uncoating of the viral genome, allowing it to be released into the cytoplasm for replication. nih.govnih.gov

The mechanism of inhibition by adamantane-based drugs involves the physical blockage of this proton pore. nih.gov The adamantane cage binds within the transmembrane pore of the M2 channel tetramer. nih.govnih.gov This binding stabilizes the closed conformation of the channel, preventing the passage of protons. nih.gov Key residues within the channel, such as histidine (His37) and tryptophan (Trp41), act as the pH sensor and gate, respectively. nih.gov Adamantane derivatives bind near this gate, effectively locking it shut. nih.govnih.gov While amantadine itself has lost clinical efficacy due to the prevalence of resistant strains (e.g., with the S31N mutation), second-generation adamantane derivatives are being developed to overcome this resistance. nih.gov The antiviral activity of adamantyl-pyrrolidine compounds like 2-(1-adamantyl)pyrrolidine (B169333) against influenza A suggests a similar M2 channel-blocking mechanism. researchgate.net

| Target | Mechanism of Action | Key Residues | Result of Inhibition | Source(s) |

| Influenza A M2 Ion Channel | Binds within the channel pore, stabilizing the closed state. | His37 (pH sensor), Trp41 (gate) | Blocks proton conductance, preventing viral uncoating. | nih.govnih.gov |

Several adamantane derivatives have demonstrated in vitro antimicrobial activity against a range of bacterial and fungal pathogens. mdpi.com The primary mechanism of action for the antibacterial and antifungal effects of many lipophilic adamantane compounds is thought to be related to the disruption of microbial cell membranes. mdpi.com

Antibacterial Activity: Studies on various synthesized adamantane derivatives have shown activity primarily against Gram-positive bacteria, such as Staphylococcus epidermidis. mdpi.com The lipophilic adamantane moiety can intercalate into the lipid bilayer of the bacterial cell membrane. This insertion is proposed to disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This membrane-disrupting activity may also explain the observed effects on bacterial biofilm formation. mdpi.com

Antifungal Activity: Similar mechanisms are proposed for the antifungal activity observed against species like Candida albicans. mdpi.com The adamantane derivatives can interfere with the fungal cell membrane, which is a critical barrier and contains essential enzymes. Disruption of this membrane leads to impaired fungal growth and viability.

The broad-spectrum antimicrobial potential of adamantane derivatives highlights the importance of the lipophilic character conferred by the adamantane cage in mediating these membrane-tropic activities. mdpi.commdpi.com

Applications As a Molecular Scaffold and in Chemical Biology

Utilization as a Building Block in Complex Organic Synthesis

The unique stereochemical and electronic properties of 1-(3-bromo-1-adamantyl)pyrrolidine make it a valuable starting material for the synthesis of more complex molecules. The adamantyl group provides a rigid, three-dimensional framework, while the pyrrolidine (B122466) ring offers a site for further functionalization.

Synthesis of Novel Heterocyclic and Polycyclic Compounds

The this compound scaffold is a promising precursor for the synthesis of novel heterocyclic and polycyclic systems. The pyrrolidine ring itself is a fundamental heterocyclic unit found in numerous natural products and pharmaceuticals. mdpi.comnih.gov Synthetic strategies can leverage the existing pyrrolidine ring or modify it. For instance, reactions such as 1,3-dipolar cycloadditions with azomethine ylides can be employed to construct more complex, fused pyrrolidine systems. nih.govtandfonline.com

Furthermore, the bromine atom on the adamantane (B196018) core is a key functional handle for elaboration. Nucleophilic substitution reactions, though challenging at the tertiary bridgehead carbon of adamantane, can be facilitated under specific conditions, allowing for the introduction of various substituents and the formation of new carbon-heteroatom bonds. wikipedia.org This could lead to the creation of novel adamantane-fused heterocycles. One potential pathway involves the intramolecular cyclization of derivatives where the pyrrolidine nitrogen or a substituent on the pyrrolidine ring acts as a nucleophile, displacing the bromide to form a polycyclic cage-like structure. The synthesis of various (hetaryl)pyrrolidines and other complex heterocyclic systems often starts from functionalized pyrrolidine or heterocyclic precursors, highlighting the potential of this bromo-adamantyl derivative as a starting point for new chemical entities. researchgate.netnih.govbeilstein-journals.org

Precursor for Advanced Pharmaceutical Leads and Analogues

The adamantane-pyrrolidine hybrid system is a recognized pharmacophore with potential applications in drug discovery. nih.gov Adamantane derivatives are known for their antiviral properties, and the incorporation of an adamantyl moiety can enhance the lipophilicity and bioavailability of drug candidates. mdpi.com Similarly, the pyrrolidine ring is a common feature in a wide array of biologically active compounds, including antiviral, anticancer, and central nervous system-targeting agents. mdpi.comnih.govresearchgate.net

The compound this compound serves as an excellent precursor for the development of advanced pharmaceutical leads. The bromine atom can be replaced with various functional groups to generate a library of analogues for structure-activity relationship (SAR) studies. A notable example of a structurally related compound is 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor with potential for the treatment of type 2 diabetes. nih.govmdpi.com The synthesis of such a molecule could conceivably start from a bromo-adamantyl precursor, where the bromine is substituted with an aminoacetyl-pyrrolidine moiety. The development of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside resistance enzymes further underscores the importance of the substituted pyrrolidine scaffold in overcoming drug resistance. nih.gov

Integration into Supramolecular Assemblies and Coordination Chemistry

The distinct structural features of this compound make it a candidate for use in supramolecular chemistry and the design of coordination compounds. The adamantane cage is a classic guest molecule in host-guest chemistry, known for its ability to form stable inclusion complexes with cyclodextrins and other macrocyclic hosts. nih.gov The pyrrolidine substituent can modify this interaction and provide an additional handle for controlling self-assembly.

In coordination chemistry, the nitrogen atom of the pyrrolidine ring can act as a ligand for metal ions. The synthesis of metal complexes with adamantyl-containing ligands has been shown to yield compounds with interesting biological activities. For example, adamantyl hydrazone complexes have been studied for their cytotoxic effects. nih.gov The this compound molecule offers two potential coordination sites: the pyrrolidine nitrogen and the bromine atom, which could potentially participate in halogen bonding or coordinate to certain metal centers. This could lead to the formation of unique coordination polymers or discrete metal-organic complexes with potentially novel catalytic or material properties.

Development of Chemical Probes for Biological Target Identification (Non-human)

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov this compound possesses several characteristics that make it an attractive scaffold for the development of such probes. The rigid and lipophilic adamantane moiety can serve as a recognition element, binding to hydrophobic pockets in target proteins. The pyrrolidine ring provides a polar element and a site for attaching reporter tags, such as fluorophores or affinity labels, without significantly altering the core binding motif.

The reactive bromine atom at the bridgehead position is particularly useful for designing covalent probes. This "warhead" can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, serine, or histidine) in the target protein's active site, leading to irreversible inhibition. This allows for robust target engagement studies and facilitates the identification of the protein target through techniques like affinity-based protein profiling. While specific applications of this compound as a probe have not been detailed, its structural components are well-suited for this purpose in non-human biological systems for target validation and mechanistic studies.

Contribution to Fundamental Understanding of Adamantane-Pyrrolidine Hybrid Systems

The study of this compound and its derivatives contributes to a deeper understanding of the structure-property relationships in hybrid molecular systems. The adamantane group is known to impart rigidity and high lipophilicity, which can significantly influence a molecule's pharmacokinetic properties. nih.gov The pyrrolidine ring, with its non-planar structure and potential for stereoisomerism, plays a crucial role in defining the three-dimensional shape of a molecule, which is critical for its interaction with biological targets. nih.gov

By synthesizing and studying a series of compounds based on the this compound scaffold, researchers can systematically investigate how the interplay between the bulky, rigid adamantane cage and the flexible, polar pyrrolidine ring affects properties such as:

Conformational preferences: How the adamantane group restricts the conformational freedom of the pyrrolidine ring.

Reactivity: The influence of the pyrrolidine nitrogen on the reactivity of the adamantyl bromide and vice versa.

Physicochemical properties: The balance of lipophilicity and hydrophilicity, which can be fine-tuned by modifying both parts of the molecule.

Biological activity: How the combination of these two moieties leads to synergistic or unique biological effects not observed with either fragment alone.

Studies on related adamantane derivatives have already provided insights into their physicochemical properties and phase transitions, which are fundamental to their application. rsc.orgchemeo.com Research on adamantane-isothiourea hybrids and adamantane-containing ureas has also expanded the chemical space of these cage compounds for biological applications. mdpi.comnih.gov Therefore, the systematic exploration of the this compound system would provide valuable data for the rational design of new functional molecules.

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Routes for the Chemical Compound

The traditional synthesis of adamantane (B196018) often involves Lewis acid-catalyzed rearrangement of precursors like dicyclopentadiene, a process that can be resource-intensive. wikipedia.orgyoutube.com Future research must prioritize the development of greener and more sustainable synthetic pathways for 1-(3-Bromo-1-adamantyl)pyrrolidine and its derivatives.

Key Strategies for Green Synthesis:

Solvent-Free and Aqueous Media Reactions: Research has demonstrated the feasibility of synthesizing adamantane-containing dihydropyrimidine (B8664642) derivatives under solvent-free conditions, leading to improved yields and shorter reaction times. nih.gov Similarly, green syntheses of pyrrolidine-fused spirooxindoles have been achieved through one-pot, multi-component reactions in an ethanol/water mixture at room temperature, avoiding toxic solvents and complex purification steps like column chromatography. rsc.orgresearchgate.net A green synthesis for N-methylpyrrolidine has also been developed using an aqueous medium with an inexpensive and environmentally friendly catalyst. vjs.ac.vn These methodologies could be adapted for the synthesis of the target compound.

Catalyst Innovation: The use of trifluoroacetic acid (TFA) as a catalyst in small quantities (2 mol%) has proven effective in the Biginelli reaction for creating adamantane derivatives. nih.gov Exploring other non-toxic, recyclable catalysts for both the adamantane functionalization and the pyrrolidine (B122466) ring formation is a critical area of research.

Energy Efficiency: Employing methods like ultrasound catalysis has been shown to significantly increase the yield of adamantane synthesis. wikipedia.org Investigating microwave-assisted synthesis could further reduce reaction times and energy consumption.

By integrating these green chemistry principles, the synthesis of this compound can become more efficient, cost-effective, and environmentally benign, which is crucial for its potential large-scale production.

Application of Advanced In Silico Methodologies for De Novo Design of Analogues

Advanced computational tools are indispensable for accelerating the drug discovery process by enabling the rational design of new molecules with desired properties. nih.gov For this compound, in silico methodologies can be used to design novel analogues with enhanced potency and selectivity for specific biological targets.

Computational Approaches:

Molecular Docking: This technique can predict the binding orientation and affinity of analogues within the active site of a target protein. For example, docking studies have been used to understand the interactions of adamantane derivatives with enzymes like urease and 11β-HSD1. mdpi.comnih.gov A virtual library of analogues, created by modifying the bromo substituent or the pyrrolidine ring, could be screened against known targets of adamantane compounds to prioritize candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. unige.org This can help identify key structural features responsible for the desired therapeutic effect and guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding and the conformational changes involved. tandfonline.com This is particularly useful for understanding the mechanism of action at an atomic level.

These computational methods, when used in combination, facilitate a targeted approach to analogue design, reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, In Vitro)

The adamantane-pyrrolidine scaffold is associated with a wide range of biological activities, suggesting that this compound could have therapeutic potential in several areas. Pre-clinical and in vitro studies are essential to identify and validate these potential applications.

Potential Therapeutic Areas:

Antiviral Activity: Adamantane derivatives like amantadine (B194251) were among the first antiviral drugs. nih.gov More recently, novel 3-(2-adamantyl)pyrrolidines have shown potent activity against influenza A virus, with some diamine analogues being significantly more active than amantadine. nih.gov Given its structural similarity, this compound should be evaluated for its potential against various viral strains.

Antidiabetic Activity: The adamantane moiety is a key component of dipeptidyl peptidase IV (DPP-IV) inhibitors like vildagliptin (B1682220) and saxagliptin, which are used to treat type 2 diabetes. nih.govnih.gov Specifically, the compound 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237) is a potent and selective DPP-IV inhibitor with excellent oral bioavailability. nih.gov This provides a strong rationale for investigating the DPP-IV inhibitory potential of this compound.

Metabolic Disorders: Adamantyl-based compounds have been developed as selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating metabolic syndrome. nih.gov Classes of these inhibitors include adamantane triazoles and pyrrolidine carboxamides. nih.gov This suggests another promising therapeutic avenue for investigation.

Central Nervous System (CNS) Disorders: The lipophilic nature of the adamantane cage often enhances a compound's ability to cross the blood-brain barrier. nih.gov Adamantane derivatives have been developed as drugs for neurological disorders, targeting NMDA receptors, P2X7 receptors, and the GABAergic system. nih.govpublish.csiro.au Therefore, screening this compound for activity against various CNS targets is a logical step.

Synergistic Approaches Combining Synthetic Chemistry with Computational and Mechanistic Biology

The most effective path to novel therapeutics involves a synergistic and iterative cycle combining synthetic chemistry, computational modeling, and biological testing. This integrated approach allows for the rapid optimization of lead compounds.

An Integrated Workflow:

Initial Screening: The parent compound, this compound, is synthesized and subjected to broad in vitro screening against a panel of biological targets known to be modulated by adamantane or pyrrolidine derivatives (e.g., DPP-IV, viral proteins, CNS receptors). nih.govnih.gov

Computational Modeling: Once a primary biological target is identified, in silico tools are used to model the interaction. Molecular docking and MD simulations can reveal the binding mode and key interactions. nih.govmdpi.com

Structure-Based Design of Analogues: Based on the computational model, a focused library of new analogues is designed to enhance the observed activity. Modifications could include replacing the bromine with other halogens or functional groups, or altering the pyrrolidine ring. nih.govnih.gov

Green Synthesis: The designed analogues are then synthesized using the most efficient and sustainable chemical routes available. nih.govrsc.org

Biological Validation: The new compounds are tested in vitro to determine their activity and selectivity. The results are used to validate and refine the computational model, creating a feedback loop for designing the next generation of compounds.

This cycle of design, synthesis, and testing allows for a more efficient exploration of the chemical space and a faster progression from a hit compound to a viable drug candidate.

Expanding the Chemical Space of Adamantyl-Pyrrolidine Hybrids for Structure-Based Design

To fully realize the therapeutic potential of this scaffold, it is crucial to systematically explore the chemical space around the this compound core. Structure-based design, guided by the three-dimensional structure of a biological target, is a powerful strategy for developing potent and selective inhibitors. nih.gov

Strategies for Diversification:

Modification of the Adamantane Cage: The bromine atom at the 3-position can be replaced with a wide variety of functional groups (e.g., hydroxyl, amino, carboxyl) to probe different interactions within a receptor's binding pocket. Further substitution on other positions of the adamantane cage can also be explored.

Alteration of the Pyrrolidine Ring: The pyrrolidine ring offers multiple points for modification. N-alkylation or N-acylation can introduce new functional groups to explore additional binding interactions, a strategy that proved successful for 3-(2-adamantyl)pyrrolidine analogues. nih.gov

Introduction of Linkers: While the parent compound features a direct bond, introducing flexible or rigid linkers (e.g., amide, ether, triazole) between the adamantane and pyrrolidine moieties could optimize the spatial orientation of the two fragments for better target engagement. This approach has been used in developing inhibitors for DPP-IV and 11β-HSD1. nih.govnih.gov

Bioisosteric Replacement: The pyrrolidine ring could be replaced with other five- or six-membered heterocycles (e.g., piperidine (B6355638), thiazolidine) to explore how changes in ring size, geometry, and heteroatom composition affect activity.

By systematically applying these strategies, a diverse library of adamantyl-pyrrolidine hybrids can be generated. When combined with structure-based design and computational screening, this approach can efficiently identify novel compounds with significant therapeutic potential. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-1-adamantyl)pyrrolidine, and what experimental parameters influence yield?

- Methodological Answer : While direct synthesis of this compound is not explicitly documented in the reviewed literature, analogous brominated pyrrolidine derivatives (e.g., 1-(3-Bromopropyl)pyrrolidine hydrobromide) suggest bromination strategies using reagents like pyridinium bromide perbromide in THF . For adamantane functionalization, electrophilic substitution or radical bromination could be explored. Key parameters include reaction temperature (optimized at 0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 for brominating agents). Post-synthesis purification may involve column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Adamantane protons typically appear as broad singlets (δ 1.6–2.2 ppm), while pyrrolidine protons resonate at δ 2.5–3.5 ppm. The bromine atom’s deshielding effect may shift adjacent adamantane protons upfield .

- ¹³C NMR : Adamantane carbons appear at δ 25–40 ppm; brominated carbons show distinct signals (δ 50–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z ≈ 307.1 (C₁₄H₂₁BrN⁺) .

- X-ray Crystallography : For definitive confirmation, single-crystal diffraction studies are recommended, though crystallization may require slow evaporation in non-polar solvents .

Q. What safety protocols are critical when handling brominated adamantane-pyrrolidine derivatives?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact due to potential irritation .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Waste Disposal : Classify as halogenated waste; consult institutional guidelines for incineration or chemical treatment .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of brominated adamantane derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., sigma receptors, ion channels). Compare results with experimental IC₅₀ values to validate models .

- MD Simulations : Analyze stability of ligand-receptor complexes (50–100 ns trajectories) to identify key interactions (e.g., hydrophobic adamantane pockets, halogen bonding via bromine) .

- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl/F) and correlate with activity data to isolate pharmacophoric features .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the pyrrolidine nitrogen with Boc groups to prevent undesired alkylation .

- Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization; optimize ligand (XPhos) and base (K₂CO₃) to suppress β-hydride elimination .

- Byproduct Analysis : Monitor reactions via TLC/LC-MS; isolate intermediates (e.g., dehalogenated products) using preparative HPLC .

Q. How do steric effects from the adamantane moiety influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Conduct competition experiments with adamantane vs. non-adamantane substrates. Measure rate constants (k) via UV-Vis or NMR to quantify steric hindrance .

- DFT Calculations : Compare activation energies (ΔG‡) for SN2 pathways using Gaussian09; visualize transition states with high steric strain .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may partially alleviate steric barriers by stabilizing charged intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data for brominated pyrrolidine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data across multiple sources (e.g., NIST Chemistry WebBook vs. journal articles) to identify outliers .

- Isotopic Labeling : Use ²H/¹³C-labeled analogs to confirm peak assignments in complex spectra .

- Error Margins : Report confidence intervals for melting points/optical rotations; replicate measurements ≥3 times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.